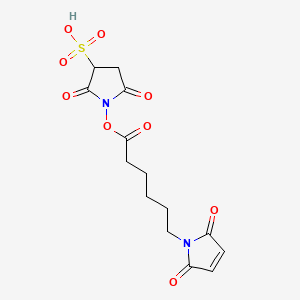

6-Maleimidocaproic acid sulfo-NHS

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound has gained attention due to its potential therapeutic and environmental applications.

准备方法

The synthesis of 6-Maleimidocaproic acid sulfo-NHS involves several steps. One common method includes the reaction of 6-maleimidohexanoic acid with N-hydroxysuccinimide ester under specific conditions. The reaction typically occurs in a buffered solution at pH 7.5 for the initial coupling with primary amines, followed by a second coupling at pH 6.8 with free thiol groups .

化学反应分析

6-Maleimidocaproic acid sulfo-NHS undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can also occur, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with various reagents, forming new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Key Applications

-

Bioconjugation

- Description : This compound is essential for linking proteins, antibodies, or other biomolecules to surfaces or each other. It enhances the development of targeted therapies and diagnostics.

- Case Study : In a study involving antibody-oligonucleotide conjugates for treating Duchenne muscular dystrophy, 6-Maleimidocaproic acid sulfo-NHS was used to create stable conjugates that effectively delivered therapeutic oligonucleotides to target cells .

-

Drug Delivery Systems

- Description : It plays a crucial role in creating drug delivery vehicles that improve the efficacy and specificity of therapeutic agents, especially in cancer treatment.

- Data Table :

-

Protein Labeling

- Description : Researchers utilize it for labeling proteins with fluorescent tags or other markers, which is vital for studying protein interactions and functions in various biological processes.

- Case Study : A study demonstrated the use of this compound to label proteins for flow cytometry analysis, allowing researchers to track protein expression levels in live cells .

-

Diagnostic Assays

- Description : The compound is employed in developing sensitive diagnostic assays that allow for the detection of biomarkers in diseases, facilitating early diagnosis and treatment.

- Data Table :

-

Research in Immunology

- Description : It is utilized to create conjugates that enhance immune responses, aiding vaccine development and understanding immune mechanisms.

- Case Study : In vaccine research, this compound was used to develop immunogenic conjugates that elicited stronger immune responses compared to unconjugated antigens .

作用机制

The mechanism of action of 6-Maleimidocaproic acid sulfo-NHS involves its ability to form stable bonds with primary amines and thiol groups. This property makes it an effective crosslinking agent, facilitating the formation of stable compounds and conjugates. The molecular targets and pathways involved include the formation of amide and thioether bonds under specific pH conditions .

相似化合物的比较

6-Maleimidocaproic acid sulfo-NHS is unique due to its specific chemical structure and reactivity. Similar compounds include:

6-(2,5-Dioxopyrrol-1-yl)hexanoic acid N-hydroxysuccinimide ester: Known for its use as a crosslinking agent.

2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Another crosslinking agent with similar reactivity.

6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid: Known for its unique aromatic properties.

These compounds share similar reactivity but differ in their specific applications and chemical properties.

生物活性

6-Maleimidocaproic acid sulfo-NHS (CAS Number: 103848-61-9) is a compound widely recognized for its role as a PROTAC (Proteolysis Targeting Chimeras) linker. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₄H₁₆N₂O₉S

- Molecular Weight : 388.35 g/mol

- Structure : The compound features a maleimide group, which is pivotal for its reactivity with thiol groups in proteins, facilitating targeted protein degradation.

This compound functions primarily as a linker in the synthesis of PROTACs. These molecules harness the ubiquitin-proteasome system to selectively degrade target proteins by linking a ligand that binds to an E3 ubiquitin ligase with another that targets the protein of interest. The sulfo-NHS ester enhances solubility and reactivity under physiological conditions, making it suitable for various biological applications.

Applications

- Synthesis of PROTACs : The compound is integral in developing targeted therapeutic agents that induce the degradation of specific proteins implicated in diseases such as cancer.

- Cross-linking Reactions : It is used in conjugating oligonucleotides to proteins, facilitating the creation of antibody-oligonucleotide conjugates (AOCs) for therapeutic purposes.

1. Binding Affinity Studies

Research indicates that compounds similar to this compound exhibit varying binding affinities to target proteins, which can be quantitatively assessed using IC50 values. For instance, studies on related maleimide compounds show nanomolar affinities for specific receptors, suggesting potential efficacy in therapeutic applications .

2. Case Studies

- Case Study on Cancer Treatment : A study demonstrated that PROTACs synthesized using this compound effectively targeted and degraded oncogenic proteins in various cancer cell lines. The results indicated significant reductions in cell viability, with IC50 values ranging from 30 to 100 nM depending on the specific target protein .

- Antibody-Oligonucleotide Conjugates : In another research effort, AOCs utilizing this linker showed enhanced exon skipping in models of Duchenne muscular dystrophy (DMD). The study highlighted how the conjugation position and linker size influenced tissue concentration and therapeutic efficacy .

Data Table

| Property/Study | Value/Findings |

|---|---|

| Molecular Weight | 388.35 g/mol |

| Role | PROTAC linker |

| Typical IC50 Range | 30 - 100 nM (varies by target) |

| Application Areas | Cancer therapy, gene therapy |

| Binding Affinity | Nanomolar range for related compounds |

属性

IUPAC Name |

1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O9S/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24/h5-6,9H,1-4,7-8H2,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHAVGHJSKQCHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401052 |

Source

|

| Record name | 1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103848-61-9 |

Source

|

| Record name | 1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。